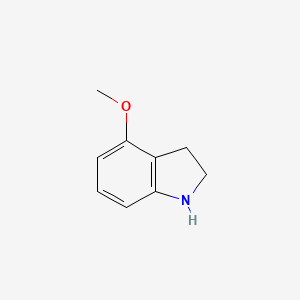

4-甲氧基-2,3-二氢-1H-吲哚

概览

描述

“4-methoxy-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C9H11NO . It is also known as 4-methoxyindoline .

Synthesis Analysis

There are several papers that discuss the synthesis of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole . These papers describe various synthetic methodologies to provide indole and its derivatives .

Molecular Structure Analysis

The molecular structure of 4-methoxy-2,3-dihydro-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system, and does not have alkaline properties .

Chemical Reactions Analysis

There are several studies that discuss the chemical reactions of indole derivatives . These studies show that indole derivatives can react with various compounds to form new compounds with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indole include a boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

科研应用

抗氧化性能和对自由基诱导氧化的保护

通过保护红细胞和DNA免受自由基诱导氧化的能力,已经证明了吲哚衍生物,包括4-甲氧基-2,3-二氢-1H-吲哚的抗氧化能力。这些化合物表现出浓度依赖的保护作用,突显了甲氧基、甲基和环己基取代基在增强抗氧化活性方面的重要性。研究表明,环己基和甲氧基等结构特征显著促进了这些吲哚衍生物的优越抗氧化性能,为它们的自由基清除活性提供了直接证据(Zhao & Liu, 2009)。

合成应用和抗血管药物

已经研究了4-甲氧基-2,3-二氢-1H-吲哚及其类似物在合成具有显著生物活性的新化合物方面的潜力。例如,作为康布雷他斯汀A4的杂环类似物设计的化合物BPR0L075已被评估其抗血管特性。这种化合物的新的二取代类似物已显示出对微管聚合和对黑色素瘤细胞的细胞毒性的强效抑制作用,表明它们作为抗血管药物的潜力(Ty et al., 2008)。

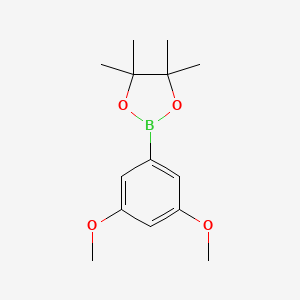

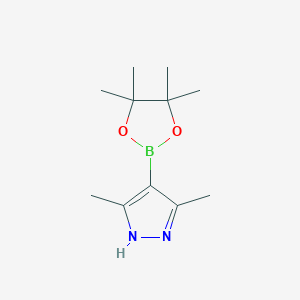

催化和偶联反应

已经探索了4-甲氧基-2,3-二氢-1H-吲哚衍生物在各种化学反应中的催化性能。例如,报道了Rh(III)催化的N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联反应,展示了朝着多样产品形成的温和高效方法。这种类型的反应突显了吲哚衍生物在促进C-C和C-N键形成方面的实用性,有助于合成有机化学的进展(Zheng, Zhang, & Cui, 2014)。

抗微生物和抗菌活性

吲哚衍生物也已被研究其抗微生物和抗菌活性。合成取代吲哚并评估其生物活性已导致发现具有显著抗微生物潜力的化合物。例如,已合成并显示出某些3-(芳基)-和3-(杂环基)吲哚具有高抗菌效力,为开发新的抗微生物药物提供了一个有希望的途径(Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006)。

未来方向

Indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in drug discovery and development .

性质

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTXFNRNVNXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585691 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,3-dihydro-1H-indole | |

CAS RN |

7555-94-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

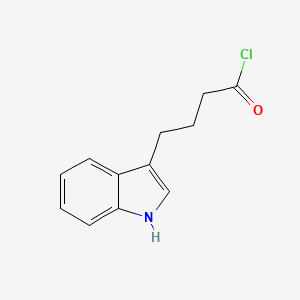

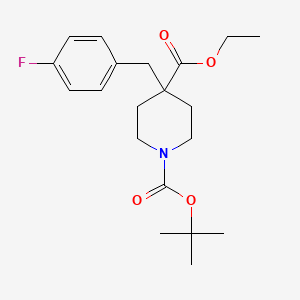

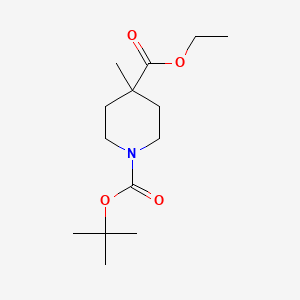

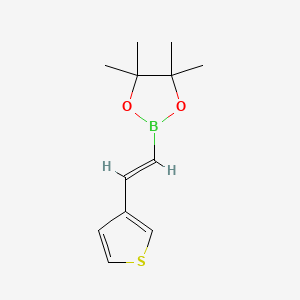

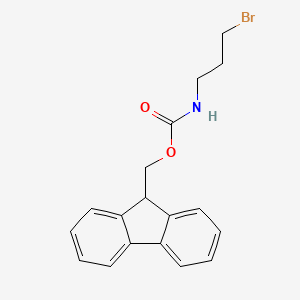

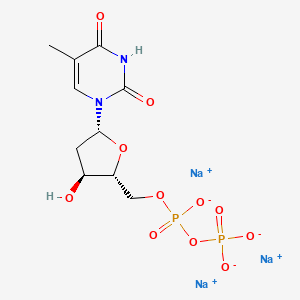

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)

ruthenium(II)](/img/structure/B1316115.png)